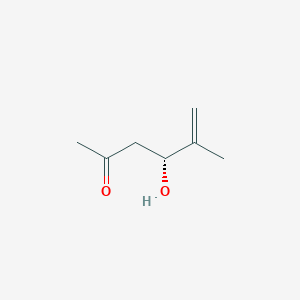

(4R)-4-Hydroxy-5-methylhex-5-en-2-one

Description

(4R)-4-Hydroxy-5-methylhex-5-en-2-one is a chiral ketone featuring a hydroxyl group at the C4 position, a methyl substituent at C5, and a conjugated double bond at the C5–C6 position. Its stereochemistry (R-configuration at C4) and enone system (α,β-unsaturated ketone) make it a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and natural product analogs . The compound’s reactivity is influenced by the electron-deficient nature of the carbonyl group and the allylic hydroxyl group, which participates in hydrogen bonding and stereoselective transformations.

Properties

CAS No. |

123072-84-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(4R)-4-hydroxy-5-methylhex-5-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m1/s1 |

InChI Key |

LKGOBWHJXOZFIA-SSDOTTSWSA-N |

SMILES |

CC(=C)C(CC(=O)C)O |

Isomeric SMILES |

CC(=C)[C@@H](CC(=O)C)O |

Canonical SMILES |

CC(=C)C(CC(=O)C)O |

Synonyms |

5-Hexen-2-one, 4-hydroxy-5-methyl-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

(E)-4,6-Diphenylhex-5-en-2-one ()

- Structure: Similar enone backbone but lacks the hydroxyl group and features phenyl substituents at C4 and C4.

- Physical Properties: Yellow oil (67% yield) with distinct NMR signals for aromatic protons (δ 7.2–7.4 ppm) and the enone system (δ 6.3 ppm for CH=).

- Key Differences : The absence of a hydroxyl group reduces polarity, impacting solubility and reactivity. The phenyl groups enhance π-π stacking interactions, which may influence crystallization behavior compared to the methyl-substituted target compound .

4-(4-Hydroxyphenyl)hex-5-en-2-one ()

- Structure: Contains a phenolic hydroxyl group at the para position of the C4 phenyl ring.

- Physical Properties : Lower yield (18%) due to steric hindrance during synthesis. The hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent reactivity absent in the target compound .

(4S,5R)-4-Hydroxy-5-methylhept-6-en-2-one ()

- Structure: Elongated carbon chain (heptenone vs. hexenone) with similar stereochemistry (4S,5R vs. 4R).

- Key Differences : The additional methylene group alters lipophilicity (calculated LogP: ~1.8 vs. ~1.2 for the target compound) and may affect bioavailability in biological systems .

(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one ()

- Structure : Incorporates a thiophene ring and a conjugated diene system.

- Reactivity: The thiophene sulfur atom increases electron density at the carbonyl group, enhancing nucleophilic attack susceptibility compared to the target compound’s enone system .

Spectroscopic and Chromatographic Comparisons

Table 1: NMR Data Comparison

Table 2: Chromatographic Behavior (HPLC)

| Compound | Column (Daicel Chiralpak AD) | Retention Time (min) | Eluent (Hex:IPA) | Source |

|---|---|---|---|---|

| This compound | Not reported | – | – | – |

| (E)-4,6-Diphenylhex-5-en-2-one | 99:1 | 27.1–28.6 | 0.5 mL/min |

Bioactivity and Functional Group Influence

- Enone System: Shared with compounds like thelepamide precursors (), the α,β-unsaturated ketone participates in conjugate additions, a key reactivity pathway in natural product biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.